Cas no 70470-10-9 (1,2,3,4,6-Penta-O-galloyl-a-D-glucopyranose)

1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose (PGG) is a hydrolyzable tannin derivative characterized by a glucose core esterified with five galloyl groups. This polyphenolic compound exhibits notable biological activities, including antioxidant, anti-inflammatory, and anticancer properties, attributed to its high galloyl content and structural conformation. PGG demonstrates strong free radical scavenging capacity and metal chelation potential, making it valuable in oxidative stress research. Its ability to modulate enzymatic pathways, such as inhibiting matrix metalloproteinases, underscores its relevance in biochemical and pharmacological studies. PGG's stability and solubility profile facilitate its use in in vitro and in vivo applications, particularly in exploring therapeutic mechanisms. The compound is widely utilized in natural product chemistry and biomedical research.
1,2,3,4,6-Penta-O-galloyl-a-D-glucopyranose structure
70470-10-9 structure
商品名:1,2,3,4,6-Penta-O-galloyl-a-D-glucopyranose
CAS番号:70470-10-9
MF:C41H32O26
メガワット:940.677
CID:2080771
PubChem ID:9876301

1,2,3,4,6-Penta-O-galloyl-a-D-glucopyranose 化学的及び物理的性質

名前と識別子

    • 1,2,3,4,6-pentagalloylglucose
    • 1,2,3,4,6-penta-O-galloyl-beta-D-Glc
    • 1,2,3,4,6-penta-O-galloyl-D-glucopyranose
    • beta-PGG
    • pentagalloylglucopyranose
    • pentagalloylglucose
    • penta-O-galloyl-beta-D-glucose
    • penta-O-galloyl-D-glucose
    • penta-O-galloylglucose
    • 1,2,3,4,6-PENTA-O-GALLOYL-A-D-GLUCOPYRANOSE
    • 1,2,3,4,6-Penta-O-galloyl-beta-D-glucopyranose
    • Penta-O-galloyl-alpha-D-Glucose
    • NSC653410
    • LS-15434
    • SCHEMBL12129801
    • NSC-653410
    • SCHEMBL19619912
    • FT-0699929
    • [(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
    • BDBM420321
    • [3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]tetrahydropyran-2-yl]methyl 3,4,5-trihydroxybenzoate
    • NCI60_018637
    • 1,2,3,4,6-O-Pentagalloylglucose;beta-penta-O-galloyl-glucose
    • 2,3,4,5,6-Pentagalloylglucose
    • 50678-27-8
    • 1,2,3,4,6-Pentakis-O-(3,4,5-trihydroxybenzoyl)hexopyranose
    • penta-O-galloyl-alpha-D-glucopyranose
    • 70470-10-9
    • BCP29751
    • .beta-Penta-O-galloyl-D-glucose
    • SCHEMBL3147610
    • (2R,3R,4S,5R,6R)-6-(((3,4,5-Trihydroxybenzoyl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrakis(3,4,5-trihydroxybenzoate)
    • CHEMBL206710
    • 1,2,3,4,6-Penta-O-galloyl-b-D-glucopyranose
    • 1,2,3,4,6-Penta-O-galloyl-a-D-glucopyranose
    • インチ: InChI=1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2
    • InChIKey: QJYNZEYHSMRWBK-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O

計算された属性

  • せいみつぶんしりょう: 940.11818112g/mol
  • どういたいしつりょう: 940.11818112g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 15
  • 水素結合受容体数: 26
  • 重原子数: 67
  • 回転可能化学結合数: 16
  • 複雑さ: 1680
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 444Ų

じっけんとくせい

  • 密度みつど: 2.05±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: >210°C(ぶんかい) (water )
  • ようかいど: ほとんど溶けない(0.014 g/l)(25ºC)、

1,2,3,4,6-Penta-O-galloyl-a-D-glucopyranose 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P208000-10mg
1,2,3,4,6-Penta-O-galloyl-a-D-glucopyranose
70470-10-9
10mg
$ 325.00 2022-06-03
A2B Chem LLC
AX45453-5mg
1,2,3,4,6-Penta-O-galloyl-a-D-glucopyranose
70470-10-9
5mg
$504.00 2024-04-19
A2B Chem LLC
AX45453-25mg
1,2,3,4,6-Penta-O-galloyl-a-D-glucopyranose
70470-10-9
25mg
$780.00 2024-04-19
TRC
P208000-5mg
1,2,3,4,6-Penta-O-galloyl-a-D-glucopyranose
70470-10-9
5mg
$ 200.00 2022-06-03
TRC
P208000-25mg
1,2,3,4,6-Penta-O-galloyl-a-D-glucopyranose
70470-10-9
25mg
$ 650.00 2022-06-03

1,2,3,4,6-Penta-O-galloyl-a-D-glucopyranose 関連文献

1,2,3,4,6-Penta-O-galloyl-a-D-glucopyranoseに関する追加情報

Introduction to 1,2,3,4,6-Penta-O-galloyl-α-D-glucopyranose (CAS No. 70470-10-9)

1,2,3,4,6-Penta-O-galloyl-α-D-glucopyranose, a naturally occurring oligomer of gallic acid, is a highly bioactive compound with significant potential in pharmaceutical and nutraceutical applications. Its unique structure, characterized by the attachment of five galloyl groups to a glucose backbone, imparts remarkable antioxidant and anti-inflammatory properties. This compound has garnered considerable attention in recent years due to its multifaceted biological activities and promising therapeutic effects.

The chemical structure of 1,2,3,4,6-Penta-O-galloyl-α-D-glucopyranose (CAS No. 70470-10-9) consists of a glucose unit where each hydroxyl group at the 1st, 2nd, 3rd, 4th, and 6th positions is esterified with gallic acid. This highly oxidized polyphenol exhibits exceptional stability and reactivity, making it an attractive candidate for various biochemical and pharmacological studies. The compound's ability to scavenge free radicals and inhibit pro-inflammatory enzymes has been extensively studied in vitro and in vivo.

Recent research has highlighted the potent antioxidant properties of 1,2,3,4,6-Penta-O-galloyl-α-D-glucopyranose. Studies have demonstrated its ability to protect against oxidative stress-induced cellular damage by neutralizing reactive oxygen species (ROS). This mechanism is particularly relevant in the context of aging-related diseases and neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The compound's efficacy in reducing oxidative damage has been attributed to its high concentration of hydroxyl groups, which can effectively donate electrons to neutralize free radicals.

Beyond its antioxidant capabilities, 1,2,3,4,6-Penta-O-galloyl-α-D-glucopyranose has shown significant anti-inflammatory effects. In preclinical studies, it has been observed to modulate key inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). These findings suggest that this compound may have therapeutic potential in managing chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 1,2,3,4,6-Penta-O-galloyl-α-D-glucopyranose is another area of active investigation. Research indicates that the compound exhibits good oral bioavailability when administered in appropriate formulations. This is partly due to its ability to cross the blood-brain barrier (BBB), allowing it to exert neuroprotective effects directly within the central nervous system. Additionally, studies have shown that it can be metabolized into smaller polyphenolic compounds that retain biological activity.

In terms of clinical applications, 1,2,3,4,6-Penta-O-galloyl-α-D-glucopyranose has been explored for its potential role in cancer prevention and treatment. Preclinical trials have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating stress signaling pathways. Furthermore, this compound has shown promise in inhibiting the growth of tumor cells by blocking angiogenesis—the process by which tumors develop new blood vessels to support their growth.

The safety profile of 1,2,3,4,6-Penta-O-galloyl-α-D-glucopyranose is another critical aspect that has been thoroughly evaluated. Animal studies have revealed no significant toxicity at doses comparable to those used in human clinical trials。 However, it is important to note that long-term studies are still needed to fully assess its safety and efficacy。 The compound's low solubility in water may pose challenges for formulation development, but advances in drug delivery systems have mitigated this issue。

Recent advancements in synthetic chemistry have also contributed to the growing interest in 1,2,3,4,6-Penta-O-galloyl-α-D-glucopyranose。 Researchers have developed novel methods for its large-scale production, making it more accessible for industrial applications。 These innovations have opened up new possibilities for developing cost-effective pharmaceuticals based on this bioactive compound。

The future prospects for 1,2,3,4,6-Penta-O-galloyl-α-D-glucopyranose are promising, with ongoing research focusing on optimizing its therapeutic potential across various diseases。 Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory findings into clinical practice。 As our understanding of its mechanisms of action continues to evolve, so too will its applications in medicine。

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